Torilin hKv1.5 Channel Blockade: Quantitative IC50 and Biophysical Mechanism in Human Atrial Myocyte Models
Torilin demonstrates potent blockade of the human cardiac potassium channel hKv1.5 with an IC50 of 2.51 ± 0.34 μM at +60 mV, measured via whole-cell patch-clamp in Ltk- cells stably expressing hKv1.5 [1]. The compound functions as an open-channel blocker, accelerating inactivation kinetics and slowing deactivation kinetics with use-dependent inhibition, a mechanistic signature not reported for related guaiane sesquiterpenes such as torilolone or 1-hydroxytorilin in hKv1.5 assays [1].
| Evidence Dimension | hKv1.5 channel current inhibition (IC50) |
|---|---|
| Target Compound Data | 2.51 ± 0.34 μM at +60 mV |
| Comparator Or Baseline | No direct comparator; baseline is untreated hKv1.5 current |
| Quantified Difference | Inhibition of hKv1.5 current with accelerated inactivation and slowed deactivation kinetics; use-dependent blocking pattern observed |
| Conditions | Whole-cell patch-clamp; Ltk- cells stably expressing human hKv1.5; +60 mV depolarization |
Why This Matters
The hKv1.5 channel mediates the ultrarapid delayed rectifier K+ current (IKur) critical for atrial repolarization; torilin's sub-3 μM potency and open-channel blocking mechanism position it as a tool compound for atrial-selective antiarrhythmic research distinct from non-selective K+ channel blockers.
- [1] Kwak YG, et al. Torilin from Torilis japonica (Houtt.) DC. blocks hKv1.5 channel current. Arch Pharm Res. 2006;29(10):834-839. PMID: 17121176. View Source
